N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure includes a benzimidazole ring, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling with benzimidazole derivatives. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling with N,N-dimethylaniline in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with benzimidazole moieties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities. The benzimidazole ring plays a crucial role in binding to molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline is unique due to the presence of the benzimidazole ring, which imparts significant biological activity. This distinguishes it from other azo compounds that may lack such a functional group. The compound’s ability to interact with DNA and enzymes makes it a valuable candidate for further research in medicinal chemistry.
Properties
CAS No. |
114626-46-9 |
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Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C16H17N5/c1-11-17-15-9-6-13(10-16(15)18-11)20-19-12-4-7-14(8-5-12)21(2)3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CSFFMYZAHDNTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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